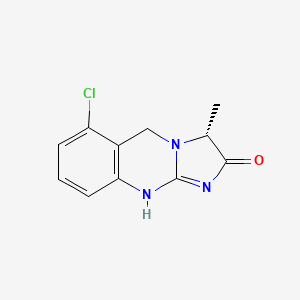

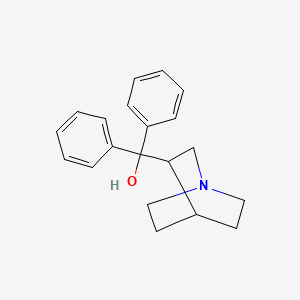

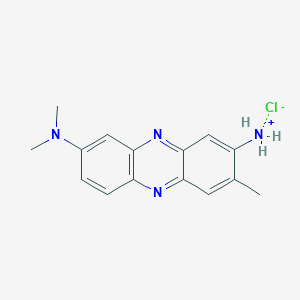

![molecular formula C21H27NO4 B1678705 7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine CAS No. 688352-84-3](/img/structure/B1678705.png)

7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine

Vue d'ensemble

Description

Novel inhibitor of CCR8 signaling and chemotaxis

R243 is an inhibitor of CCR8 signaling and chemotaxis.

Applications De Recherche Scientifique

Comprehensive Analysis of Scientific Research Applications of 7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine

The compound 7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine has garnered attention in scientific research due to its unique structure and potential applications. Below is a detailed analysis of its applications across various fields of research:

Antiviral Research: Adamantane derivatives have been studied for their potential antiviral properties. The presence of the adamantane moiety in compounds has been associated with activity against influenza viruses, particularly by inhibiting the M2 proton channel .

Psychotherapeutic Applications: Compounds containing adamantane structures have shown promise in psychotherapeutic applications. They have been explored for their potential use in treating cognitive impairments and neurodegenerative diseases due to their ability to interact with brain receptors .

Catalysis: The adamantane moiety, when introduced into heterocycles, can enhance catalytic activities. This is particularly useful in nucleophilic substitution reactions where the adamantane-containing amines can act as catalysts or catalyst enhancers .

Antiseizure Agents: Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. They have shown effectiveness in preclinical seizure models, indicating potential as future neurotherapeutic agents .

Molecular Dynamics and Simulation: The compound’s derivatives have been used in molecular dynamic simulations to study their interactions with biological receptors. This is crucial for understanding the thermodynamic behavior and stability of drug-receptor interactions .

Chemical Synthesis: The compound serves as a building block in chemical synthesis, particularly in one-pot multi-component reactions. Its derivatives have been synthesized for various applications, including as intermediates in pharmaceutical drug development .

Biological Activity Profiling: Due to its versatile biological activities, the compound is used in profiling biological activity. It can form hydrogen bonds with various biomolecules, which is essential for studying interactions at the molecular level .

Drug Development: The compound’s structure allows for modifications that can lead to the development of new drugs. Its ability to be aminated makes it a valuable precursor in the synthesis of pharmacologically active molecules .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to interact with theGABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Molecular dynamic simulations of similar compounds complexed with the gaba a receptor have revealed good thermodynamic behavior and fairly stable interactions .

Biochemical Pathways

Given the potential interaction with the gaba a receptor, it can be inferred that it may influence theGABAergic signaling pathway , which is critical for maintaining the balance between neuronal excitation and inhibition.

Result of Action

Similar compounds have shown significant anticonvulsant activity with a good toxicity profile , suggesting potential neurotherapeutic applications.

Propriétés

IUPAC Name |

7-[2-(1-adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1(2-26-21-8-14-3-15(9-21)5-16(4-14)10-21)22-11-17-6-19-20(25-13-24-19)7-18(17)23-12-22/h6-7,14-16H,1-5,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMLDSFDOODCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

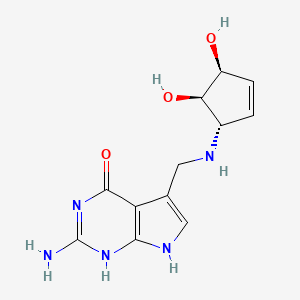

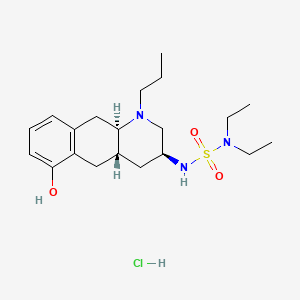

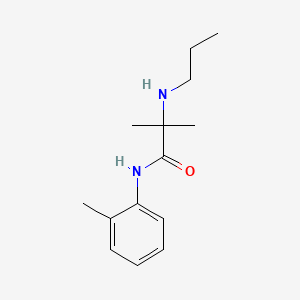

![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)